(2R)-1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

Pharmacokinetics Enantiomer-specific metabolism Chiral drug disposition

For researchers investigating stereoselective pharmacokinetics or neurotoxicity mitigation, only the isolated (R)-enantiomer provides the required molecular homogeneity. This dextrorotatory enantiomer exhibits 14% higher clearance than the (‑)‑enantiomer and undergoes disproportionate induction with phenytoin/phenobarbital. Use of the racemate confounds interpretation by adding the slower-cleared (S)‑enantiomer. As a chiroptically verified parent compound, it enables true stereochemical SAR, chiral HPLC calibration, and controlled neurotoxicity studies in preclinical models.

Molecular Formula C7H11N3O4
Molecular Weight 201.18 g/mol
CAS No. 95120-45-9
Cat. No. B1661785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol
CAS95120-45-9
Molecular FormulaC7H11N3O4
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESCOCC(CN1C=CN=C1[N+](=O)[O-])O
InChIInChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m1/s1
InChIKeyOBBCSXFCDPPXOL-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol (CAS 95120-45-9): The (R)-Enantiomer of Misonidazole for Hypoxic Cell Radiosensitization Research & Procurement


(2R)-1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol (CAS 95120-45-9), also designated (+)-misonidazole or (R)-misonidazole, is the dextrorotatory enantiomer of the 2-nitroimidazole hypoxic cell radiosensitizer misonidazole (racemic CAS 13551-87-6). As a chiral 2-nitroimidazole derivative with a molecular formula C₇H₁₁N₃O₄ and molecular weight 201.18 g/mol, this compound was originally developed to sensitize radiation-resistant hypoxic tumor cells to ionizing radiation by mimicking oxygen through its high electron affinity and depleting radioprotective intracellular thiols [1]. The (R)-enantiomer is distinguished from the racemate and the (S)-enantiomer (CAS 95120-46-0) by stereospecific pharmacokinetic behavior and differential susceptibility to metabolic enzyme induction, which carries implications for neurotoxicity management in preclinical models [2].

Why Racemic Misonidazole or the (S)-Enantiomer Cannot Substitute for (2R)-1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol in Stereochemically Defined Research


Racemic misonidazole and its individual enantiomers are not pharmacokinetically interchangeable. In a direct head-to-head clinical pharmacology study, (+)-misonidazole (the (R)-enantiomer) exhibited a mean clearance 14% greater than that of (−)-misonidazole, with a 3% larger volume of distribution, following a single oral dose of racemic misonidazole (1.0 g/m²) in healthy subjects [1]. Furthermore, co-administration of microsomal enzyme inducers (phenytoin, phenobarbital) disproportionately accelerated the clearance of the (+)-enantiomer, indicating stereoselective metabolism that cannot be replicated by the racemate or the (−)-enantiomer alone [1]. Substituting the racemate for the isolated (R)-enantiomer introduces an equimolar burden of the more slowly cleared (S)-enantiomer, which confounds pharmacokinetic interpretation and may exacerbate cumulative neurotoxicity risk [2]. For studies requiring defined stereochemical composition—such as enantiomer-specific metabolic tracing, chiral pharmacokinetic modeling, or neurotoxicity mitigation protocols—only the isolated (R)-enantiomer provides the requisite molecular homogeneity.

Quantitative Differentiation Evidence for (2R)-1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol vs. Closest Analogs: A Procurement-Focused Comparison


Stereospecific Clearance Advantage: (+)-Misonidazole vs. (−)-Misonidazole in Human Pharmacokinetics

In a direct head-to-head study of nine healthy subjects receiving a single oral dose of racemic misonidazole (1.0 g/m²), the mean clearance of (+)-misonidazole was 14% greater than that of (−)-misonidazole, and the mean volume of distribution was slightly greater (3%) for the (+)-enantiomer [1]. Following enzyme induction with phenytoin (three subjects) or phenobarbital (two subjects), clearance increased for both enantiomers, but the increase was disproportionately greater for (+)-misonidazole [1]. The authors concluded that preferential use of (+)-misonidazole together with induction of metabolism may reduce the neurotoxicity associated with racemic misonidazole [1].

Pharmacokinetics Enantiomer-specific metabolism Chiral drug disposition

Radiosensitization Potency: Misonidazole vs. Etanidazole and Nimorazole at Equimolar Concentration

In a comparative panel of nitroimidazole radiosensitizers evaluated under standardized hypoxic conditions, misonidazole (racemic) at 1 mM concentration yielded a sensitizer enhancement ratio (SER) of 1.46 ± 0.01, substantially exceeding the SER values of etanidazole (1.18 ± 0.00) and nimorazole (1.20 ± 0.01) at the same concentration [1]. The SER is defined as the ratio of radiation dose for 1% survival without sensitizer to radiation dose for 1% survival with sensitizer. This represents a 23.7% greater radiosensitizing efficiency for misonidazole over etanidazole and a 21.7% advantage over nimorazole at equimolar dosing [1].

Radiosensitization Hypoxic cell sensitizer Sensitizer Enhancement Ratio (SER)

One-Electron Reduction Potential: Misonidazole vs. Metronidazole and Tinidazole as Electron Affinity Benchmark

The one-electron reduction potential (E₁⁷) of misonidazole is −389 mV, placing it at a substantially more positive (more electron-affinic) value than metronidazole (E₁⁷ = −486 mV) and tinidazole (E₁⁷ = −464 mV) [1]. This 97 mV difference versus metronidazole corresponds to a thermodynamic preference for one-electron reduction that is approximately 40-fold greater for misonidazole under physiological conditions [1]. Higher electron affinity is mechanistically linked to more efficient radiosensitization, as the compound competes more effectively with oxygen for radiation-induced electrons in hypoxic environments [2].

Electron affinity One-electron reduction potential Nitroimidazole redox chemistry

Absence of Enantioselective GPx-1 Inhibition: (R)- vs. (S)-Misonidazole on Bovine Glutathione Peroxidase-1

A 2014 study synthesized both (R)- and (S)-enantiomers of misonidazole via chiral pool synthesis with absolute configuration verified by chiroptical HPLC and circular dichroism, then evaluated each enantiomer for inhibitory activity against bovine erythrocyte GPx-1 (87% homologous to the human enzyme) [1]. Despite prior reports that racemic misonidazole strongly inhibits mouse GPx, neither (R)-misonidazole nor (S)-misonidazole exhibited any significant inhibitory activity against the bovine enzyme [1]. This finding is significant for procurement decisions: it establishes that enantiopure (R)-misonidazole does not introduce a stereospecific off-target liability at GPx-1 that would not be present in the racemate, and it refutes the hypothesis that misonidazole's GPx inhibition is enantioselective [1].

Glutathione peroxidase inhibition GPx-1 Enantiomer selectivity profiling

Enantiomeric Identity Verification: Confirmed Absolute Configuration of (R)-Misonidazole via Chiral Pool Synthesis and Chiroptical HPLC-CD

The absolute configuration of (R)-misonidazole was unambiguously assigned through chiral pool synthesis, with enantiomeric identity verified by chiroptical high-performance liquid chromatography (HPLC) coupled with circular dichroism (CD) detection [1]. This analytical methodology provides a validated framework for confirming the stereochemical integrity of the (R)-enantiomer, distinguishing authentic (2R)-1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol from misassigned or racemized material [1]. In contrast, racemic misonidazole (CAS 13551-87-6) lacks this stereochemical definition and cannot serve as a chirally resolved reference standard .

Chiral purity Absolute configuration Stereochemical quality control

Application Scenarios Where (2R)-1-Methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol Delivers Verifiable Advantage Over Racemic or Alternative Nitroimidazoles


Enantiomer-Specific Pharmacokinetic Modeling and Metabolic Induction Studies

Researchers designing pharmacokinetic studies of nitroimidazole radiosensitizers where stereoselective clearance is a variable of interest should procure the isolated (R)-enantiomer rather than racemic misonidazole. The documented 14% higher clearance of (+)-misonidazole vs. (−)-misonidazole, and the disproportionate acceleration of clearance under phenytoin/phenobarbital induction, provide a quantifiable basis for enantiomer-specific dosing regimens and metabolic interaction studies [1]. Use of the racemate in such studies would conflate the distinct pharmacokinetic profiles of the two enantiomers, obscuring the interpretation of plasma concentration-time data and cumulative exposure calculations.

Neurotoxicity Mitigation Protocols Using Stereochemically Defined Misonidazole

Preclinical programs investigating strategies to reduce the dose-limiting peripheral neuropathy of misonidazole can leverage the (R)-enantiomer's greater susceptibility to metabolic clearance. The original clinical pharmacology study explicitly proposed that preferential use of (+)-misonidazole together with enzyme induction may reduce neurotoxicity associated with racemic misonidazole [1]. Procurement of the isolated (R)-enantiomer enables controlled experiments testing whether accelerated clearance of the (+)-enantiomer translates to reduced nervous tissue accumulation and neurotoxicity in rodent models, without the confounding presence of the more slowly cleared (S)-enantiomer [2].

Chiral Structure-Activity Relationship (SAR) Campaigns on the 2-Nitroimidazole Radiosensitizer Scaffold

Medicinal chemistry groups conducting SAR exploration of the 2-nitroimidazole pharmacophore require enantiopure starting materials to isolate the contribution of stereochemistry to radiosensitization potency. Misonidazole's SER of 1.46 at 1 mM substantially exceeds that of etanidazole (1.18) and nimorazole (1.20), establishing it as the higher-potency scaffold for derivatization [1]. The (R)-enantiomer, with its verified absolute configuration via chiroptical HPLC-CD [2], serves as the chirally defined parent compound for synthesizing and testing enantiopure analogs, enabling true stereochemical SAR that is impossible with racemic starting material.

Reference Standard for Chiral Analytical Method Development and Enantiomeric Purity Assessment

Analytical laboratories developing or validating chiral HPLC methods for nitroimidazole enantiomer separation require a configurationally confirmed reference standard. The (R)-enantiomer of misonidazole, synthesized via chiral pool route with absolute configuration verified by chiroptical methods, provides this reference [1]. In procurement contexts, the compound enables establishment of enantiomeric purity specifications, calibration of chiral stationary phase columns, and validation of enantiomeric excess determination protocols for nitroimidazole-based drug candidates—applications for which racemic misonidazole is structurally incapable of serving as a single-enantiomer calibrant.

Quote Request

Request a Quote for (2R)-1-methoxy-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.